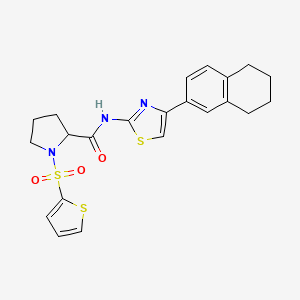
N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a complex organic compound featuring a unique combination of structural motifs This compound includes a tetrahydronaphthalene group, a thiazole ring, a thiophene sulfonyl group, and a pyrrolidine carboxamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide typically involves multi-step organic synthesis. A general synthetic route might include:
Formation of the Thiazole Ring: Starting from a suitable precursor such as 2-aminothiazole, the thiazole ring can be constructed through cyclization reactions involving appropriate aldehydes or ketones.
Introduction of the Tetrahydronaphthalene Group: This step might involve Friedel-Crafts alkylation or acylation reactions to attach the tetrahydronaphthalene moiety to the thiazole ring.
Sulfonylation of Thiophene: The thiophene ring can be sulfonylated using reagents like sulfonyl chlorides under basic conditions to introduce the sulfonyl group.
Formation of the Pyrrolidine Carboxamide: The final step involves coupling the thiazole-tetrahydronaphthalene intermediate with a pyrrolidine carboxamide derivative, possibly using peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using batch processes with rigorous quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and tetrahydronaphthalene moieties, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions might target the sulfonyl group, converting it to a sulfide under reducing conditions such as hydrogenation with palladium on carbon (Pd/C).
Substitution: The thiazole and pyrrolidine rings can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: m-CPBA, potassium permanganate (KMnO₄)
Reduction: Pd/C, lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions
Major Products
The major products from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
科学研究应用
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology
Biologically, the compound’s structural features suggest potential as a ligand for various biological targets, possibly influencing enzyme activity or receptor binding.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities, given its diverse functional groups.
Industry
Industrially, the compound might find applications in the development of new materials, such as polymers or advanced composites, due to its unique structural properties.
作用机制
The mechanism by which N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide exerts its effects would depend on its specific biological target. Potential mechanisms could involve:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Protein-Protein Interactions: Disrupting or stabilizing interactions between proteins, affecting cellular processes.
相似化合物的比较
Similar Compounds
- N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-1-(phenylsulfonyl)pyrrolidine-2-carboxamide
- N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-1-(benzylsulfonyl)pyrrolidine-2-carboxamide
Uniqueness
Compared to similar compounds, N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide stands out due to the presence of the thiophene sulfonyl group, which may confer unique electronic and steric properties, potentially enhancing its biological activity and specificity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S3/c26-21(19-7-3-11-25(19)31(27,28)20-8-4-12-29-20)24-22-23-18(14-30-22)17-10-9-15-5-1-2-6-16(15)13-17/h4,8-10,12-14,19H,1-3,5-7,11H2,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJLCXAJTWMZLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4CCCN4S(=O)(=O)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Chloro-N-methyl-N-[2-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoethyl]propanamide](/img/structure/B2808226.png)
![(R)-3-[Boc(ethyl)amino]piperidine](/img/structure/B2808227.png)
![2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B2808229.png)
![8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2808232.png)
![[(2S,3As,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indol-2-yl]methanethiol;hydrochloride](/img/structure/B2808234.png)
![tert-butyl 4-[6-(4-chlorophenyl)-5-cyano-2-(4-pyridinyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2808236.png)
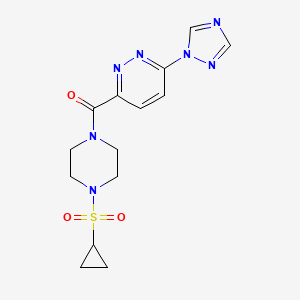
![2-{[4-BENZYL-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-[4-(DIFLUOROMETHOXY)PHENYL]ETHAN-1-ONE](/img/structure/B2808239.png)
![7a-Phenyl-1-prop-2-enoyl-2,3,6,7-tetrahydropyrrolo[1,2-a]imidazol-5-one](/img/structure/B2808242.png)
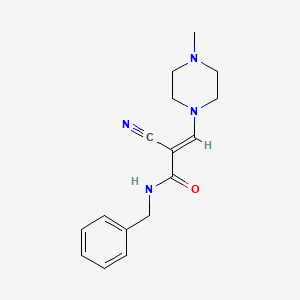
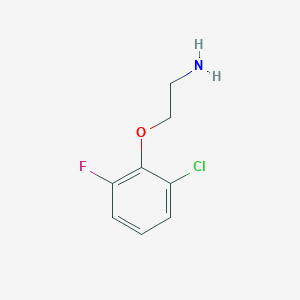
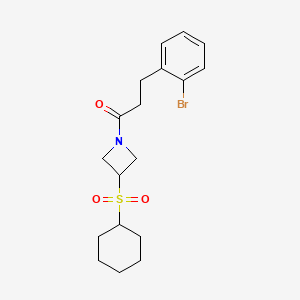
![N-(3,5-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2808248.png)
![N-[6-(4-{1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl}-1H-imidazol-1-yl)pyridin-3-yl]-3-methylbutanamide](/img/structure/B2808249.png)
